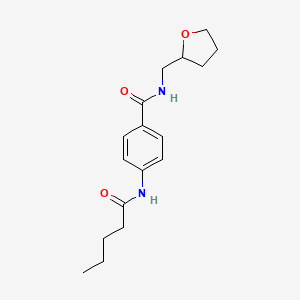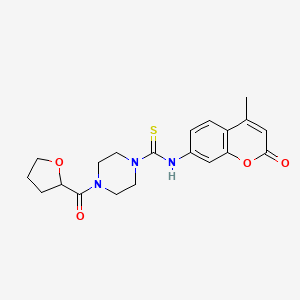![molecular formula C15H15BrN2O3S B4118809 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4118809.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide
Descripción general
Descripción
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide, also known as BPS-FA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of phenylalanine and has a sulfonyl and bromophenyl group attached to it. BPS-FA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Mecanismo De Acción
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide works by binding to the active site of certain enzymes and proteins, thereby inhibiting their activity. The sulfonyl group of this compound forms a covalent bond with the active site of the enzyme, which prevents the enzyme from functioning properly. This mechanism of action makes this compound a useful tool for studying the function of various enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as cathepsin B and papain. This compound has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to study the function of specific enzymes and proteins without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can be toxic to cells, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide in scientific research. One potential application is in the study of neurodegenerative diseases, where this compound could be used to identify and study proteins that are involved in the progression of these diseases. Another potential application is in the development of new cancer therapies, where this compound could be used to target specific proteins that are involved in the growth and spread of cancer cells. Overall, the potential applications of this compound in scientific research are vast and varied, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been shown to inhibit the activity of certain enzymes and proteins, making it a useful tool for studying the function of these molecules. While there are limitations to using this compound in lab experiments, its potential applications in scientific research are vast and varied. Further research is needed to fully explore the potential of this compound in various fields of research.
Aplicaciones Científicas De Investigación
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide has been used in various scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins. One of the most notable applications of this compound is in the field of proteomics, where it is used as a probe to identify and study proteins that are involved in various cellular processes. This compound has also been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-11(15(19)17-13-5-3-2-4-6-13)18-22(20,21)14-9-7-12(16)8-10-14/h2-11,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXPFIMEQXFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4118737.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4118742.png)
![ethyl 2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118762.png)


![4-methyl-N-[4-({[(4-nitrophenyl)amino]carbonothioyl}amino)phenyl]benzenesulfonamide](/img/structure/B4118797.png)
![3-(3-chloro-1-benzothien-2-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118801.png)

![2-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4118817.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4118820.png)
![2-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4118827.png)
![9-(2,3-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118832.png)
![1-(4-chlorophenyl)-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118850.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)